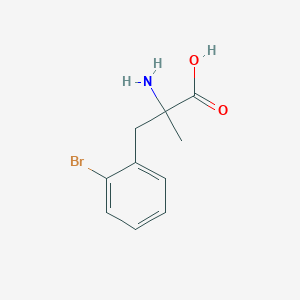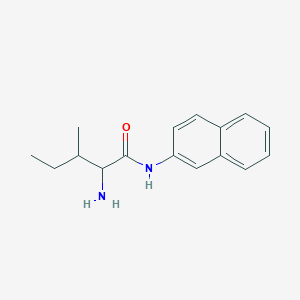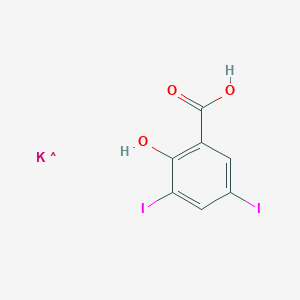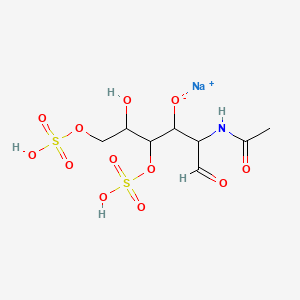
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a sulfated derivative of N-acetyl-D-galactosamine, a monosaccharide derivative of galactose. This compound is known for its role in various biological processes, particularly in the modification of glycosaminoglycans, which are essential components of the extracellular matrix.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt typically involves the sulfation of N-acetyl-D-galactosamine. This process can be achieved through the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure selective sulfation at the 4 and 6 positions .
Industrial Production Methods
Industrial production of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves large-scale sulfation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfated groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the sulfate groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Studied for its role in cell signaling and interaction with proteins.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to extracellular matrix disorders.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves its interaction with specific enzymes and proteins. The compound acts as a substrate for sulfatases, which remove the sulfate groups, thereby modulating the activity of glycosaminoglycans. This modulation affects various cellular processes, including cell adhesion, migration, and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-galactosamine-4-sulfate: Similar structure but only sulfated at the 4 position.
N-Acetyl-D-galactosamine-6-sulfate: Similar structure but only sulfated at the 6 position.
Chondroitin sulfate: A glycosaminoglycan with repeating disaccharide units containing N-acetyl-D-galactosamine-4-sulfate or N-acetyl-D-galactosamine-6-sulfate.
Uniqueness
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is unique due to its dual sulfation at both the 4 and 6 positions, which imparts distinct biochemical properties and interactions compared to its mono-sulfated counterparts .
Eigenschaften
Molekularformel |
C8H14NNaO12S2 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate |
InChI |
InChI=1S/C8H14NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);/q-1;+1 |
InChI-Schlüssel |
OKSOCNILHSEGHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


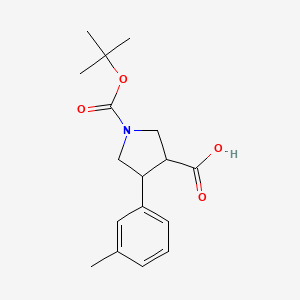
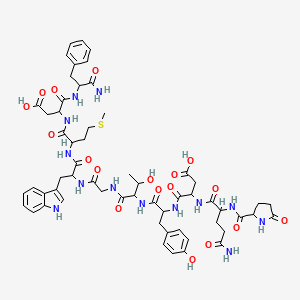
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)

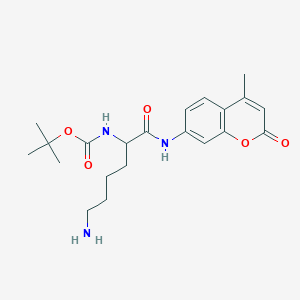

![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)


